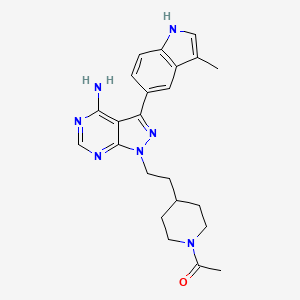

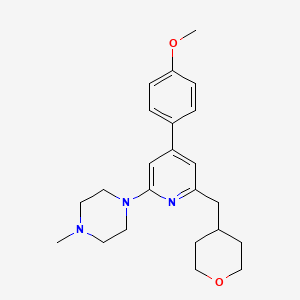

eIF4E-IN-6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

eIF4E-IN-6: is a synthetic compound designed to inhibit the activity of the eukaryotic translation initiation factor 4E (eIF4E). This factor plays a crucial role in the initiation of protein synthesis by binding to the cap structure of messenger RNA (mRNA). Dysregulation of eIF4E activity has been linked to various diseases, including cancer and neurodevelopmental disorders .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods: Industrial production of eIF4E-IN-6 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to meet pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: eIF4E-IN-6 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its inhibitory activity. It may also participate in oxidation and reduction reactions during its synthesis and metabolism .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include various organic solvents, catalysts, and protective groups to facilitate the selective introduction of functional groups. Reaction conditions such as temperature, pH, and reaction time are carefully controlled to achieve the desired product .

Major Products: The major product of these reactions is this compound itself, with potential by-products including intermediate compounds and unreacted starting materials. These by-products are typically removed through purification processes such as chromatography .

Aplicaciones Científicas De Investigación

eIF4E-IN-6 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mecanismo De Acción

eIF4E-IN-6 exerts its effects by binding to the eIF4E protein, thereby preventing its interaction with the cap structure of mRNA. This inhibition disrupts the formation of the eIF4F complex, which is essential for the initiation of translation. By blocking this interaction, this compound effectively reduces the translation of specific mRNAs, leading to decreased protein synthesis . The molecular targets and pathways involved include the mTOR and ERK signaling pathways, which are known to regulate eIF4E activity .

Comparación Con Compuestos Similares

4EGI-1: Another eIF4E inhibitor that disrupts the eIF4E-eIF4G interaction.

Rocaglates: Compounds that inhibit eIF4A, another component of the eIF4F complex.

MNK1/2 inhibitors: Target the kinases that phosphorylate eIF4E, thereby modulating its activity.

Uniqueness of eIF4E-IN-6: this compound is unique in its specific binding to eIF4E and its ability to inhibit the cap-dependent translation initiation without affecting other components of the translation machinery. This specificity makes it a valuable tool for studying the role of eIF4E in various cellular processes and for developing targeted therapies .

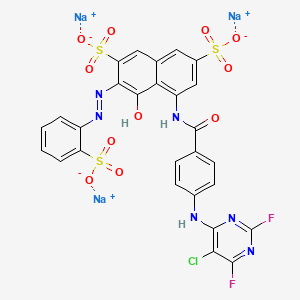

Propiedades

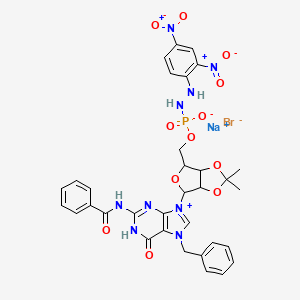

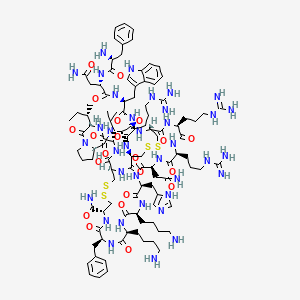

Fórmula molecular |

C33H32BrN9NaO12P |

|---|---|

Peso molecular |

880.5 g/mol |

Nombre IUPAC |

sodium;[4-(2-benzamido-7-benzyl-6-oxo-1H-purin-9-ium-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methoxy-[2-(2,4-dinitrophenyl)hydrazinyl]phosphinate;bromide |

InChI |

InChI=1S/C33H32N9O12P.BrH.Na/c1-33(2)53-26-24(17-51-55(49,50)38-37-22-14-13-21(41(45)46)15-23(22)42(47)48)52-31(27(26)54-33)40-18-39(16-19-9-5-3-6-10-19)25-28(40)34-32(36-30(25)44)35-29(43)20-11-7-4-8-12-20;;/h3-15,18,24,26-27,31,37H,16-17H2,1-2H3,(H3-,34,35,36,38,43,44,49,50);1H;/q;;+1/p-1 |

Clave InChI |

YDCWQEJKFNFSOO-UHFFFAOYSA-M |

SMILES canónico |

CC1(OC2C(OC(C2O1)[N+]3=CN(C4=C3N=C(NC4=O)NC(=O)C5=CC=CC=C5)CC6=CC=CC=C6)COP(=O)(NNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])[O-])C.[Na+].[Br-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid](/img/structure/B12382329.png)

![(5R,7R,9Z,12R,18R)-9-ethylidene-7-(hydroxymethyl)-5-methyl-15-oxido-3,6,11-trioxa-15-azoniatetracyclo[10.5.1.05,7.015,18]octadec-1(17)-ene-4,10-dione](/img/structure/B12382374.png)